molecular formula C13H11Cl2N3O2S B2969526 methyl 3-({(E)-[2-(2,4-dichlorophenyl)hydrazino]methylidene}amino)-2-thiophenecarboxylate CAS No. 866051-39-0

methyl 3-({(E)-[2-(2,4-dichlorophenyl)hydrazino]methylidene}amino)-2-thiophenecarboxylate

Cat. No. B2969526
CAS RN: 866051-39-0
M. Wt: 344.21
InChI Key: GBZFMCGEFGPUNC-UHFFFAOYSA-N
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Description

“Methyl 3-({(E)-[2-(2,4-dichlorophenyl)hydrazino]methylidene}amino)-2-thiophenecarboxylate” is a chemical compound with the CAS Number: 866051-39-0. It has a molecular weight of 344.22 and its IUPAC name is methyl 3- ( { (E)- [2- (2,4-dichlorophenyl)hydrazino]methylidene}amino)-2-thiophenecarboxylate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H11Cl2N3O2S/c1-20-13(19)12-11(4-5-21-12)16-7-17-18-10-3-2-8(14)6-9(10)15/h2-7,18H,1H3,(H,16,17). This indicates that the molecule consists of a thiophene ring substituted with a carboxylate group at the 2-position and a complex hydrazine derivative at the 3-position .

Scientific Research Applications

Herbicide Synthesis

This compound serves as a crucial intermediate in the synthesis of the triazolinone herbicide Sulfentrazone. Sulfentrazone, developed by FMC in the United States, exhibits exceptional efficacy against annual broad-leaved weeds, grasses, and sulfonylurea-resistant weeds. The nitration process of 2-(2,4-dichloro-5-nitrophenyl)-4-(difluoromethyl)-5-methyl-1,2,4-triazol-3-one (the precursor to our compound) is essential for producing Sulfentrazone. Researchers have optimized this nitration process using continuous flow microreactors, achieving higher yields and improved reaction efficiency compared to traditional batch reactors .

Organic Synthesis

The compound’s imine form, 2-({[4-(4-{[(E)-1-(2-hydroxy-3-methoxyphenyl)methylidene]amino}phenoxy)phenyl]imino}methyl)-6-methoxyphenol, has been synthesized successfully. A mixture of 4,4’-diaminodiphenyl ether and o-vanillin in methanol yields this orange precipitate. This imine compound holds promise for various applications in organic synthesis .

Nonlinear Optical (NLO) Materials

Another derivative, ((E)-(4-fluorophenylimino)methyl)naphthalen-2-ol, has been grown as an organic single crystal. This compound exhibits efficient nonlinear optical properties, making it suitable for frequency conversion, optical limiting, and optoelectronic applications. Its growth method involves conventional techniques .

Mechanism of Action

The mechanism of action of this compound is not specified in the literature. Its biological activity, if any, would likely depend on the specific context in which it is used .

Safety and Hazards

The compound is classified under the GHS07 hazard class. The hazard statements associated with it are H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

The future directions for this compound are not specified in the literature. Its potential uses could be explored in various fields, including organic synthesis, medicinal chemistry, and materials science .

properties

IUPAC Name

methyl 3-[[2-(2,4-dichlorophenyl)hydrazinyl]methylideneamino]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11Cl2N3O2S/c1-20-13(19)12-11(4-5-21-12)16-7-17-18-10-3-2-8(14)6-9(10)15/h2-7,18H,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBZFMCGEFGPUNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)N=CNNC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 3-({(E)-[2-(2,4-dichlorophenyl)hydrazino]methylidene}amino)-2-thiophenecarboxylate

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